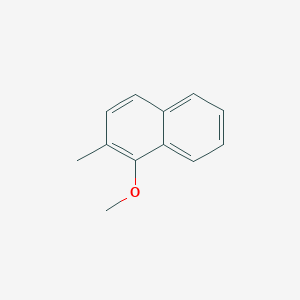

1-Methoxy-2-methylnaphthalene

概要

説明

1-Methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a methyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

準備方法

1-Methoxy-2-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. Industrial production methods may involve similar methylation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

1-Methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, typically at positions that are ortho or para to the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nitrating or sulfonating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Synthesis

1-Methoxy-2-methylnaphthalene serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals. Its structure allows for diverse chemical reactions, including:

- Oxidation : This compound can be oxidized to form naphthoquinone derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield dihydro derivatives when treated with hydrogen gas in the presence of a palladium catalyst.

- Electrophilic Substitution : The aromatic ring can undergo nitration or sulfonation, typically at ortho or para positions relative to the methoxy group.

Biological Research

Research has indicated potential biological applications of this compound, particularly concerning its anti-inflammatory properties. Studies suggest that it may inhibit certain enzymes involved in inflammatory processes, making it a candidate for therapeutic applications in treating inflammatory diseases .

Toxicological Studies

Toxicological assessments have been conducted to understand the metabolic pathways and potential health effects associated with exposure to this compound. For instance, studies involving laboratory animals have shown that exposure leads to the formation of metabolites like 1-naphthoic acid. These studies also evaluate genotoxic effects using in vitro assays, indicating that metabolites may induce increased frequencies of micronuclei in exposed cells .

Industrial Applications

In industrial settings, this compound is utilized in the production of fragrances and as a stabilizer in certain formulations. Its unique scent profile makes it valuable in cosmetics and perfumery .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of this compound revealed its potential to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis. This inhibition suggests a mechanism through which this compound could reduce inflammation and pain in various conditions .

Case Study 2: Toxicological Assessment

In a toxicological study involving Wistar rats exposed to vapors of this compound, researchers found significant increases in liver enzyme activities (ALT and AST) indicative of liver stress or damage. The study also highlighted the compound's mutagenic potential through increased micronuclei frequency observed in V79 hamster fibroblast cells following exposure to urine extracts from treated rats .

作用機序

The mechanism of action of 1-Methoxy-2-methylnaphthalene involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other signaling pathways involved in inflammation and immune response.

類似化合物との比較

1-Methoxy-2-methylnaphthalene can be compared with other similar compounds such as:

2-Methoxynaphthalene: This compound has a methoxy group at the second carbon of the naphthalene ring and is used in similar applications, including as a fragrance and in chemical synthesis.

1-Methoxynaphthalene: This compound has a methoxy group at the first carbon of the naphthalene ring and is also used in organic synthesis and as a fragrance.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes compared to its isomers.

生物活性

1-Methoxy-2-methylnaphthalene, a methoxylated derivative of naphthalene, has garnered attention due to its potential biological activities. This article reviews the biological effects, toxicity, and pharmacological properties of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene ring. Its chemical formula is C₁₁H₁₂O, and it is a colorless liquid with a characteristic aromatic odor. It is moderately soluble in organic solvents and has limited solubility in water.

Biological Activity

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of methoxylated naphthalenes, including this compound. In vitro tests have shown that compounds in this class exhibit activity against various bacterial strains:

- Staphylococcus aureus : Methoxylated naphthalenes have demonstrated significant inhibitory effects on both methicillin-sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12.3 to 27.5 µM .

- Mycobacterium tuberculosis : The compound also showed potential against Mycobacterium tuberculosis, with some derivatives achieving MICs as low as 6.86 µM .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines:

- Human Monocytic Leukemia (THP-1) : The compound exhibited cytotoxicity at certain concentrations, indicating its potential as an anticancer agent. The lethal dose for 50% of the cell population (LD₅₀) was determined through MTT assays, which measure cell viability based on metabolic activity .

Toxicological Profile

Research indicates that while this compound has therapeutic potential, it also poses risks of toxicity:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and cytotoxic effects on lung tissues in animal models . For example, inhalation exposure resulted in necrosis of bronchiolar epithelial cells in mice.

- Chronic Toxicity : Long-term exposure studies suggest that chronic administration may lead to pulmonary issues such as alveolar proteinosis without significant oncogenic effects compared to its parent compound, naphthalene .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of this compound:

Case Study 1: Inhalation Exposure in Mice

A study conducted by Murata et al. (1993) demonstrated that mice exposed to dietary levels of 1-methylnaphthalene showed increased incidences of lung lesions but no significant neoplastic changes over a chronic exposure period . This study highlighted the respiratory tract as the primary target for toxicity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of methoxylated compounds, researchers found that certain derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria compared to non-methoxylated counterparts, suggesting that structural modifications can significantly influence bioactivity .

特性

IUPAC Name |

1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIFCLBPAVRDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established methods for synthesizing 1-Methoxy-2-methylnaphthalene?

A1: A highly efficient synthesis method involves a two-step process. First, 2-methylnaphthalene undergoes bromination at low temperatures to yield 1-bromo-2-methylnaphthalene. This intermediate compound then reacts with sodium methoxide, using copper iodide as a catalyst, to produce this compound. This method boasts an impressive overall yield of 87.4%. []

Q2: How is the chemical structure of this compound confirmed?

A2: The synthesized compound's identity is verified using spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while proton nuclear magnetic resonance (1H NMR) spectroscopy elucidates the arrangement of hydrogen atoms within the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。